molecular formula C18H20N2O B14548615 2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole CAS No. 61822-11-5

2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole

Cat. No.: B14548615
CAS No.: 61822-11-5
M. Wt: 280.4 g/mol
InChI Key: WSPGEBUYVBPNSS-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole is a compound that features a pyrrolidine ring and a carbazole moiety connected via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole typically involves the reaction of 9H-carbazole with 2-(pyrrolidin-1-yl)ethanol under appropriate conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline
  • 2-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
  • 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Uniqueness

2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole is unique due to its specific combination of a pyrrolidine ring and a carbazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61822-11-5

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole

InChI

InChI=1S/C18H20N2O/c1-2-6-17-15(5-1)16-8-7-14(13-18(16)19-17)21-12-11-20-9-3-4-10-20/h1-2,5-8,13,19H,3-4,9-12H2

InChI Key

WSPGEBUYVBPNSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC3=C(C=C2)C4=CC=CC=C4N3

Origin of Product

United States

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